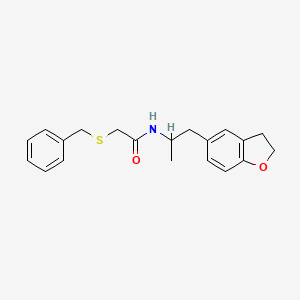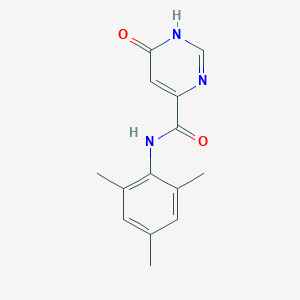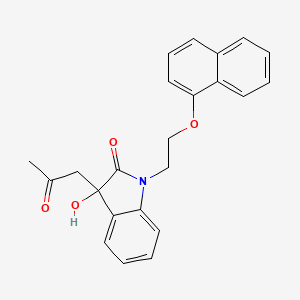
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-(thiophen-2-yl)acetamide, commonly known as CKD-506, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of indole-based thioethers and has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用機序
The mechanism of action of CKD-506 is not fully understood, but it is believed to be mediated by its interaction with various molecular targets. CKD-506 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDAC activity by CKD-506 leads to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
CKD-506 has been shown to have various biochemical and physiological effects. In cancer cells, CKD-506 has been found to induce apoptosis, inhibit cell growth, and decrease the expression of genes involved in cancer progression. In inflammation, CKD-506 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In neurological disorders, CKD-506 has been found to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
The advantages of using CKD-506 in lab experiments include its specificity and potency in inhibiting HDAC activity, as well as its potential therapeutic applications in various diseases. However, the limitations of using CKD-506 include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for research on CKD-506. One area of interest is the development of derivatives of CKD-506 with improved properties, including increased potency and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of CKD-506 in other diseases, including metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of CKD-506 and its interaction with molecular targets.
合成法
The synthesis of CKD-506 involves the reaction of 4-chloroaniline with 2-bromo-1-(thiophen-2-yl)ethanone, followed by the reaction of the resulting intermediate with 2-mercaptoindole. The final product is obtained by the reaction of the intermediate with 2-bromoacetamide. The synthesis of CKD-506 has been reported in the literature, and the compound has been characterized using various spectroscopic techniques.
科学的研究の応用
CKD-506 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CKD-506 has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and CKD-506 has been shown to have anti-inflammatory effects. In neurological disorders, CKD-506 has been found to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2OS2/c23-16-9-7-15(8-10-16)21-22(18-5-1-2-6-19(18)25-21)28-13-11-24-20(26)14-17-4-3-12-27-17/h1-10,12,25H,11,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVDUBSCRLLWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)SCCNC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2910519.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2910520.png)
![5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2910523.png)



![N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910530.png)

![2,5-Dimethyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2910532.png)


![methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2910536.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2910541.png)
